![B1167853 7-etil-4-cloro-7H-imidazo[4,5-c]piridazina CAS No. 1268521-56-7](/img/structure/B1167853.png)

7-etil-4-cloro-7H-imidazo[4,5-c]piridazina

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazopyridazine derivatives, including compounds similar to 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine, often involves palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles or other cyclization methods that enable the introduction of substituents at various positions on the heterocyclic core. For example, a facile synthesis of imidazo[4,5-b]pyridines and -pyrazines through a Pd-catalyzed amide coupling reaction demonstrates the type of synthetic strategies that may be applicable (Rosenberg, Zhao, & Clark, 2012).

Molecular Structure Analysis

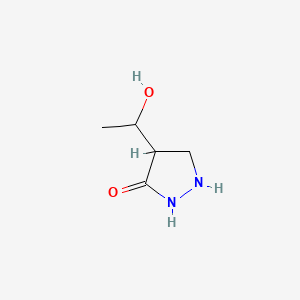

The molecular structure of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is defined by its fused ring system, with a chlorine atom at the 4-position and an ethyl group at the 7-position. The analysis of similar structures through X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations provides insights into the electronic distribution, bond lengths, angles, and overall three-dimensional conformation of these molecules. For example, studies on related heterocyclic compounds highlight the importance of these techniques in elucidating structural details (Sallam et al., 2021).

Chemical Reactions and Properties

Imidazopyridazine compounds, including 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine, participate in various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions may involve nucleophilic substitution, cyclization, and hydrolysis, among others, enabling the synthesis of a wide array of derivatives with different substituents and functional groups. The presence of a chloro group, for instance, can facilitate substitution reactions, offering a pathway to diversify the chemical structure (Oishi et al., 1989).

Aplicaciones Científicas De Investigación

Modulación del Receptor GABA A

Los derivados de imidazo[4,5-c]piridina se sabe que juegan un papel crucial como moduladores alostéricos positivos del receptor GABA A {svg_1}. Esto sugiere que “7-etil-4-cloro-7H-imidazo[4,5-c]piridazina” podría utilizarse potencialmente en el tratamiento de trastornos neurológicos en los que la señalización de GABA está deteriorada.

Inhibición de la Bomba de Protones

Los inhibidores de la bomba de protones se encuentran dentro del grupo químico de las imidazo[4,5-c]piridinas {svg_2}. Esto implica que “this compound” podría tener aplicaciones potenciales en el tratamiento de afecciones como la enfermedad por reflujo gastroesofágico (ERGE) y la enfermedad ulcerosa péptica.

Inhibición de la Aromatasa

Se ha descubierto que los derivados de imidazo[4,5-c]piridina actúan como inhibidores de la aromatasa {svg_3}. Esto sugiere que “this compound” podría utilizarse potencialmente en el tratamiento de cánceres sensibles a los estrógenos.

Actividad Antiinflamatoria

Se sabe que algunos derivados de imidazo[4,5-c]piridina tienen propiedades antiinflamatorias {svg_4}. Esto implica que “this compound” podría tener aplicaciones potenciales en el tratamiento de enfermedades inflamatorias.

Actividad Antimicrobiana

Los derivados de imidazo[4,5-c]piridina han mostrado características antimicrobianas {svg_5}. Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de nuevos agentes antimicrobianos.

Actividad Antiangiogénica

La angiogénesis excesiva, que es esencial para el crecimiento adicional de las células tumorales, se observa en las etapas tardías del cáncer {svg_6}. Los derivados de imidazo[4,5-c]piridina podrían tener una actividad antiangiogénica potencial, lo que sugiere una posible aplicación de “this compound” en el tratamiento del cáncer.

Mecanismo De Acción

Target of Action

Imidazo-pyridazine derivatives have been known to interact with various biological targets, such as ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

Based on the known actions of similar compounds, it is plausible that it may interact with its targets through a process of binding and subsequent modulation of the target’s activity .

Biochemical Pathways

Related compounds have been shown to influence the nf-kappab pathway , which plays a crucial role in immune and inflammatory responses.

Result of Action

Based on the known actions of similar compounds, it is plausible that it may modulate cellular signaling pathways, leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine . These factors can include pH, temperature, and the presence of other molecules in the environment.

Análisis Bioquímico

Biochemical Properties

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine and kinases can lead to either inhibition or activation of these enzymes, depending on the specific context and conditions . Additionally, this compound may interact with other biomolecules such as receptors and transcription factors, further influencing cellular processes.

Cellular Effects

The effects of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival . By altering the activity of this pathway, the compound can impact cell growth and apoptosis. Furthermore, it can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various cellular functions.

Molecular Mechanism

At the molecular level, 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For instance, this compound can bind to the active site of kinases, leading to either inhibition or activation of their enzymatic activity . Additionally, 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

The effects of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine has been shown to maintain its stability under specific conditions, allowing for prolonged observation of its effects . In in vivo studies, the compound may undergo metabolic degradation, leading to changes in its activity and efficacy over time. Long-term exposure to 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine can result in cumulative effects on cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted . The metabolic flux and levels of metabolites can be influenced by the presence of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine within tissues can also influence its accumulation and overall efficacy.

Propiedades

IUPAC Name |

4-chloro-7-ethylimidazo[4,5-c]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-2-12-4-9-6-5(8)3-10-11-7(6)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIOFEOYBPQDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1268521-56-7 | |

| Record name | 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.